molecular formula C37H34ClN2NaO6S2 B1292808 Acid green 9 CAS No. 4857-81-2

Acid green 9

Cat. No. B1292808
CAS RN: 4857-81-2
M. Wt: 725.2 g/mol
InChI Key: SHBDDIJUSNNBLQ-UHFFFAOYSA-M
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Description

Acid Green 9, also known as C.I. Acid Green 9, is a chemical compound with the molecular formula C37H34ClN2NaO6S2 . It appears as a deep yellow powder and is soluble in both cold and hot water . It is used as a dye for wool, silk, polyamide, and paper .


Molecular Structure Analysis

The molecular weight of Acid Green 9 is 725.2 g/mol . The IUPAC name for Acid Green 9 is sodium;3-[[4-[(2-chlorophenyl)[4-[ethyl[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate .


Physical And Chemical Properties Analysis

Acid Green 9 is a deep yellow powder that is soluble in cold and hot water . It has a lambda max of 633.0 to 637.0 nm (H2O) and an absorbance (E1%1cm) minimum of 700 (H2O, 633.0 to 637.0 nm) .

Scientific Research Applications

Green Chemistry and Acid-Base Concepts

One application of Acid Green 9 and similar substances is in the field of green chemistry, particularly in educational contexts. For instance, a curriculum integrating green chemistry experiments, including environmentally friendly substances, was shown to enhance understanding of acid-base concepts and argumentative skills in secondary school students. This curriculum combined chemistry experiments with everyday substances and a student-centered approach, including discussions among students (Karpudewan, Roth, & Sinniah, 2016).

Green Chemistry in Learning Environments

Another study focused on developing interactive multimedia products based on green chemistry for teaching the acid-base concept. This research aimed at creating educational materials that are both engaging and environmentally conscious, demonstrating the feasibility of such approaches in chemistry learning processes (Yustiqvar, Gunawan, & Hadisaputra, 2019).

Evolution of Lewis Acid Catalyzed Reactions

Acid Green 9 can be related to the broader context of Lewis acid catalyzed reactions in green chemistry. A review discussed the evolution of these reactions from a homogeneous liquid phase to the solid phase to yield organic molecules under green, safe conditions. The study highlighted the use of biosourced catalysts from plants, aligning with the principles of green chemistry (Hechelski et al., 2018).

Solid Acids for Green Chemistry

In the field of green chemistry, solid acids, including those based on mesoporous high surface area support materials, have gained significance. They are used to efficiently catalyze a wide range of important organic reactions, providing different types of acidity and high degrees of reaction selectivity. These solid acids are instrumental in the greening of fine and specialty chemicals manufacturing processes (Clark, 2002).

Transdisciplinary Science in Ocean Acidification

While not directly related to Acid Green 9, research in ocean acidification intersects with green chemistry principles. A study on transdisciplinary science emphasized the integration of experimental, observational, and modeling approaches from various disciplines to understand how changing ocean acidification conditions affect ecosystems and human society (Yates et al., 2015).

Safety And Hazards

The safety data sheet for Acid Green 9 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for Acid Green 9 are not mentioned in the search results, the field of green chemistry presents a promising future direction for the development of sustainable solvents and chemical processes .

properties

IUPAC Name

sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBDDIJUSNNBLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881402
Record name C.I. Acid Green 9, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid green 9

CAS RN

4857-81-2
Record name Acid green 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[4-[(2-chlorophenyl)[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Green 9, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[(2-chlorophenyl)[4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID GREEN 9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350YUK2Q7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
V Dulman, C Simion, A Bârsănescu… - Journal of applied …, 2009 - Wiley Online Library
… The aim of this work is to study the thermodynamic and kinetic studies with regard to the adsorption of Acid Green 9 (AG9) on the most efficient resin, namely, acrylic weak base anion …
Number of citations: 50 onlinelibrary.wiley.com
D Asandei, V Dulman… - Cellulose Chemistry …, 2013 - cellulosechemtechnol.ro
… This unique natural cationic polymer has been evaluated as adsorbent for removing Acid Green 9 (AG9) dye from aqueous solutions. The experiments were performed in a batch system…
Number of citations: 4 cellulosechemtechnol.ro
J Wu, Q Li, W Li, Y Li, G Wang, A Li, H Li - Journal of Cleaner Production, 2020 - Elsevier
… magnetic strongly basic anion-exchange resin (noted as CDD-1) was synthesized and characterized, and used for removal of two acid dyes sunset yellow (FCF) and acid green 9 (AG9)…
Number of citations: 45 www.sciencedirect.com
N Yoshioka, K Ichihashi - Talanta, 2008 - Elsevier
… As Quinoline yellow, Acid green 9, and Benzyl violet 4B standards we used have two major peaks in the chromatograms, sum of the peak areas were used for quantitation. …
Number of citations: 436 www.sciencedirect.com
J Mon, M Flury, JB Harsh - Geoderma, 2006 - Elsevier
… Green 3, CI Acid Blue 7, and CI Acid Green 9, were all from the class of triarylmethnane dyes… Food Blue 2 sorbed considerably less than CI Acid Green 9 and Acid Blue 7. The former two …
Number of citations: 48 www.sciencedirect.com
MHM Ara, S Salmani, SH Mousavi, E Koushki - Current Applied Physics, 2010 - Elsevier
… Closed (a) and open (b) aperture z-scan results of Acid Green 9 in 0.1 mM concentration under 45, 25 and 10 mW laser powers. The points are experimental results and the lines show …
Number of citations: 21 www.sciencedirect.com
AF Bertea, R Butnaru - Ind Textila, 2012 - revistaindustriatextila.ro
… Acid Green 9 (triphenyl methane), both supplied by Bezema. The chemical structure of Acid Blue 113 is showed in formula (1) and chemical structure of Acid Green 9 … 1% Acid Green 9 …
Number of citations: 6 www.revistaindustriatextila.ro
A Bertea, V Dulman, AP Bertea… - … & Management Journal …, 2011 - search.ebscohost.com
… Acid Green 9 100 mg/L It can be seen that, for both concentrations, the color removal degree of Acid Green 9 is low, even after 24 hours (slightly over 40% for the 65 mg/L solution and …
Number of citations: 1 search.ebscohost.com
DL Rossatto, MS Netto, SL Jahn, ES Mallmann… - Journal of …, 2020 - Elsevier
A novel magnetic geopolymer/Fe 3 O 4 composite (MGP) was prepared from metakaolin, biogenic rice husk silica and magnetite (Fe 3 O 4 ), having as mesopores–structuring agents …
Number of citations: 72 www.sciencedirect.com
Z Olteanu, CM Rosu, M Mihasan, S Surdu… - … of Experimental and …, 2008 - jemb.bio.uaic.ro
… The reactive dyes Orange 16 and Violet 5 are degraded faster than Basic Blue 3 or Acid Green 9. The continue growth of the degradation rate (%) till 24 hour of cultivation, in the case of …
Number of citations: 4 www.jemb.bio.uaic.ro

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